Structural Identity Confirmation: CAS 940538-91-0 vs. the (E)-Butenoic Acid Analog (CAS 940475-24-1)
The target compound (CAS 940538-91-0) is the saturated butanoic acid derivative (C16H20N2O5, MW 320.34), while a commonly co-listed research chemical is the α,β-unsaturated (E)-butenoic acid analog (CAS 940475-24-1, C16H18N2O5, MW 318.32) . The structurally defined difference of two hydrogen atoms and a single bond vs. a trans double bond constitutes a verifiable chemical identity distinction that can be confirmed by NMR, HPLC retention time, or mass spectrometry. No biological activity data exists for either compound to support functional differentiation, but from a procurement and quality assurance perspective, these are undeniably distinct entities that will produce different analytical fingerprints .
| Evidence Dimension | Molecular identity and formula |
|---|---|
| Target Compound Data | CAS 940538-91-0; C16H20N2O5; MW 320.34 g/mol; saturated butanoic acid backbone |
| Comparator Or Baseline | CAS 940475-24-1; C16H18N2O5; MW 318.32 g/mol; (E)-butenoic acid backbone |
| Quantified Difference | ΔMW = 2.02 g/mol; ΔH count = 2; saturation state differs (sp³ vs. sp² carbons at C2–C3) |
| Conditions | Not applicable (structural identity comparison based on molecular formula and CAS registry data) |
Why This Matters
Procurement decisions must distinguish between these two species because they are chemically distinct compounds that will behave differently in any biological or chemical system, even if the magnitude of that difference has not been measured.
